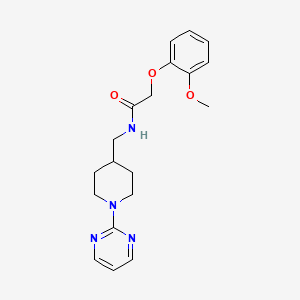

2-(2-methoxyphenoxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(2-methoxyphenoxy)-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3/c1-25-16-5-2-3-6-17(16)26-14-18(24)22-13-15-7-11-23(12-8-15)19-20-9-4-10-21-19/h2-6,9-10,15H,7-8,11-14H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUKUDBQKDZXIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate halogenated compound under basic conditions to form the methoxyphenoxy intermediate.

Piperidine Derivative Synthesis: The pyrimidinyl-substituted piperidine is synthesized through a series of reactions, including nucleophilic substitution and cyclization.

Coupling Reaction: The final step involves coupling the methoxyphenoxy intermediate with the piperidine derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a phenol derivative.

Reduction: The acetamide group can be reduced to an amine under specific conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed.

Major Products

Oxidation: Phenol derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit significant antitumor properties. Research has shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. For instance, modifications to the piperidine and pyrimidine components have led to increased potency against tumor xenografts in animal models, suggesting that structural optimization could enhance therapeutic efficacy .

Neuroprotective Effects

The compound's ability to modulate neurotransmitter systems positions it as a candidate for neuroprotective applications. It has been observed to interact with NMDA receptors, potentially reducing excitotoxicity associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have demonstrated that related compounds can mitigate neuronal damage in experimental models by inhibiting excessive glutamate signaling .

Antimicrobial Properties

There is emerging evidence supporting the antimicrobial potential of this compound. Similar derivatives have been evaluated for their effectiveness against bacterial strains, including resistant pathogens. The mechanism involves disrupting bacterial cell wall synthesis, which is critical for their survival and proliferation .

Case Studies

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

The compound’s structural and functional similarities to other acetamides can be contextualized as follows:

Table 1: Structural and Functional Comparison

Key Structural and Functional Insights

Pyrimidine vs. Pyridine Moieties: The target compound’s pyrimidin-2-yl group (vs.

Piperidine Substituents: Unlike methoxyacetylfentanyl’s phenethyl-piperidine group (associated with µ-opioid receptor binding ), the pyrimidinyl-piperidine in the target compound may confer selectivity for non-opioid targets, such as enzymes or GPCRs.

Methoxyphenoxy vs. Sulfonyl/Sulfanyl Groups: The methoxyphenoxy group (electron-rich aromatic system) contrasts with sulfonyl (e.g., ) or sulfanyl (e.g., ) substituents, which are more polar and may influence solubility or metabolic pathways.

Pharmacological Divergence: While methoxyacetylfentanyl exhibits opioid activity , Rilapladib (structurally distinct but piperidine-containing) inhibits Lp-PLA2, highlighting how minor structural changes drastically alter biological targets .

Research Findings and Data Gaps

- Synthetic Routes : Acetamide derivatives are often synthesized via nucleophilic substitution (e.g., reaction of chloroacetamides with thiols or amines ). The target compound likely follows analogous pathways.

- Crystallographic Data : SHELX software (widely used for small-molecule refinement ) could resolve its 3D structure, critical for understanding binding modes.

- Toxicity and Safety: Analogous compounds like 2-(2-ethylphenoxy)-N-(2-methyl-4-(pyrrolidin-1-yl)phenyl)acetamide show acute oral toxicity (Category 4) and irritancy , suggesting the need for similar safety evaluations.

Biological Activity

2-(2-methoxyphenoxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide is a synthetic compound with a complex structure that suggests potential biological activity. This article reviews its synthesis, biological properties, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of 2-(2-methoxyphenoxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide is with a molecular weight of approximately 356.426 g/mol . The compound features several functional groups, including a methoxyphenoxy moiety, a piperidine ring, and a pyrimidine ring, which are known to influence its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common route includes the following steps:

- Formation of the piperidine ring through cyclization reactions.

- Substitution reactions to introduce the pyrimidine moiety.

- Coupling reactions to link the methoxyphenoxy group to the acetamide.

The biological activity of 2-(2-methoxyphenoxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. Preliminary studies suggest that it may act as an inhibitor for certain protein targets involved in disease pathways.

Pharmacological Effects

Research indicates that compounds structurally similar to 2-(2-methoxyphenoxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide exhibit various pharmacological effects:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Methoxy-N-(1-phenethyl-piperidin-4-yl)-N-pyrimidin-2-yl-acetamide | Structure | Analgesic properties |

| N,N-Dimethyl-pyrimidin-4-yloxy-acetamide | Structure | Potential anti-inflammatory effects |

| 4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide | Structure | Selective RORC2 inverse agonist |

These compounds share structural similarities and demonstrate varying degrees of biological activity, suggesting that the unique arrangement of functional groups in 2-(2-methoxyphenoxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide may confer similar properties.

Case Studies

Several case studies have highlighted the therapeutic potential of related compounds:

- Antidiabetic Activity : In studies involving PTP1B inhibitors, compounds similar in structure demonstrated improvements in insulin sensitivity and glucose tolerance in diabetic animal models by modulating insulin signaling pathways .

- Cancer Research : Pyrimidine derivatives have been shown to inhibit cell proliferation and migration in various cancer cell lines, indicating a potential role in oncology as therapeutic agents .

- Neuropharmacology : Research has suggested that piperidine-containing compounds can exhibit neuroprotective effects, potentially providing avenues for treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2-methoxyphenoxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide, and how can reaction intermediates be characterized?

- Methodology : Synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example:

- Step 1 : Substitution of a nitrobenzene derivative with a pyrimidinyl-piperidine moiety under alkaline conditions .

- Step 2 : Reduction of nitro groups to amines using iron powder in acidic media .

- Step 3 : Condensation with phenoxyacetic acid derivatives using coupling agents like EDC/HOBt .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Techniques :

- X-ray crystallography for bond-length and angle analysis (critical for confirming piperidine ring conformation) .

- IR spectroscopy to verify functional groups (e.g., C=O stretch at ~1667 cm⁻¹ for acetamide) .

- High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., CₙHₘNₓOₚS) .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in kinase inhibition data across different assay systems?

- Case Study : Discrepancies in IC₅₀ values for kinase inhibition (e.g., EGFR vs. VEGFR2) may arise from assay conditions (ATP concentration, pH).

- Resolution :

- Use orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity assays) .

- Perform structural docking studies to analyze binding mode variations using software like AutoDock Vina .

- Validate with mutagenesis of kinase active sites to identify critical residues .

Q. How can the compound’s selectivity for pyrimidine-binding enzymes be assessed?

- Approach :

- Competitive binding assays with fluorescent probes (e.g., ANS displacement for hydrophobic pockets) .

- Cellular thermal shift assays (CETSA) to quantify target engagement in live cells .

- Computational screening against structural databases (e.g., PDB) to predict off-target interactions .

Q. What experimental designs are suitable for analyzing metabolic stability in hepatic microsomes?

- Protocol :

- Incubate the compound with human liver microsomes (HLM) and NADPH, sampling at 0, 15, 30, and 60 minutes .

- Quantify parent compound degradation via LC-MS/MS.

- Identify metabolites using UHPLC-QTOF with MSE data-independent acquisition .

Q. How can contradictory cytotoxicity data between 2D vs. 3D cell models be addressed?

- Hypothesis : Poor penetration in 3D spheroids due to molecular weight (>500 Da) or logP (>5).

- Testing :

- Compare multicellular tumor spheroids (MCTS) vs. monolayer IC₅₀ values.

- Use confocal microscopy with fluorescent analogs to assess tissue penetration .

- Modify substituents (e.g., methoxy → trifluoromethyl) to improve solubility .

Methodological Notes

- Toxicity Screening : Use Ames test for mutagenicity and hERG assay for cardiac risk .

- SAR Studies : Synthesize derivatives with modified phenoxy/pyrimidine groups (e.g., 4-fluoro or 3-chloro) to correlate structure with activity .

- Stability Testing : Assess photostability under ICH Q1B guidelines (UV light, 1.2 million lux·hr) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.